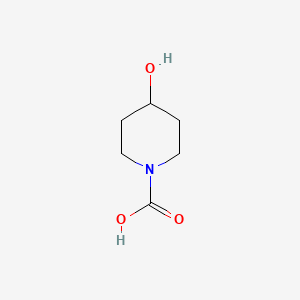

4-Hydroxypiperidine-1-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

412016-31-0 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-hydroxypiperidine-1-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |

InChI Key |

OHZUEFKOZYWUFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Boc-4-hydroxypiperidine chemical structure and molecular weight

Topic: N-Boc-4-hydroxypiperidine chemical structure and molecular weight Content Type: In-depth Technical Whitepaper

A Pivotal Scaffold in Medicinal Chemistry & Piperidine Functionalization

Executive Summary

N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) serves as a cornerstone intermediate in the synthesis of modern pharmaceuticals, particularly in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structural duality—offering a protected secondary amine and a reactive secondary alcohol—allows for orthogonal functionalization strategies that are critical in diversity-oriented synthesis (DOS).

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and its strategic utility in drug development, moving beyond basic characterization to application-specific engineering.

Structural Characterization & Physicochemical Profile[1][2]

The utility of N-Boc-4-hydroxypiperidine stems from its orthogonal reactivity . The tert-butoxycarbonyl (Boc) group renders the piperidine nitrogen inert to nucleophiles and bases, directing all chemical modifications to the C4-hydroxyl group.

Chemical Identity & Properties

| Parameter | Specification |

| IUPAC Name | tert-butyl 4-hydroxy-1-piperidinecarboxylate |

| Common Name | N-Boc-4-hydroxypiperidine; 1-Boc-4-piperidinol |

| CAS Number | 109384-19-2 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCC(O)CC1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 60–65 °C [1, 2] |

| Boiling Point | ~292 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

| pKa | ~14.8 (Hydroxyl proton, predicted) |

1H NMR Fingerprint (CDCl₃, 400 MHz)

For quality control (QC) validation, the following diagnostic signals confirm structural integrity:

-

δ 3.80–3.90 (m, 3H): Overlapping signals for the C4-methine proton (-CH -OH) and C2/C6 equatorial protons.

-

δ 3.00–3.10 (ddd, 2H): C2/C6 axial protons (distinctive coupling due to chair conformation).

-

δ 1.80–1.90 (m, 2H): C3/C5 equatorial protons.

-

δ 1.45 (s, 9H): The characteristic tert-butyl singlet (Boc group).

Synthetic Pathways & Mechanistic Insights

While N-Boc-4-hydroxypiperidine is commercially available, in-house synthesis is often required for isotopic labeling or large-scale cost reduction. Two primary routes exist; however, Route B (Reductive Synthesis) is preferred in high-purity pharmaceutical applications to avoid bis-protection byproducts.

Route A: Direct Protection (Common)

Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).

-

Drawback: The C4-hydroxyl group can compete with the amine for the Boc group, leading to mixed carbonates (O-Boc impurities) if pH is not strictly controlled.

Route B: Reductive Synthesis (Preferred)

This route ensures exclusive N-protection by starting with the ketone.

Protocol: NaBH₄ Reduction of N-Boc-4-piperidone

-

Dissolution: Dissolve N-Boc-4-piperidone (1.0 equiv) in Methanol (0.5 M concentration).

-

Cooling: Cool solution to 0 °C to suppress side reactions.

-

Reduction: Add Sodium Borohydride (NaBH₄, 1.1 equiv) portion-wise over 30 minutes.

-

Mechanistic Note: The hydride attacks the carbonyl carbon from the axial direction, yielding the equatorial alcohol (thermodynamically favored) as the major product.

-

-

Quench: After 2 hours, quench with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

-

Purification: Recrystallization from Hexanes/Ether yields high-purity crystals (>99%).

Figure 1: Step-wise synthesis via the reductive pathway, ensuring regio-purity.

Applications in Drug Discovery[2][5][6][7][8]

N-Boc-4-hydroxypiperidine is not merely a solvent-compatible building block; it is a pharmacophore scaffold . The 4-substituted piperidine ring is ubiquitous in FDA-approved drugs, including antihistamines (Fexofenadine), opioids (Loperamide), and kinase inhibitors.

The Mitsunobu Transformation

The most powerful application of this intermediate is its use in the Mitsunobu reaction . This allows for the stereospecific conversion of the C4-hydroxyl group into an ether or amine with inversion of configuration (though the substrate is achiral, this mechanism is vital when creating chiral ethers).

-

Workflow: N-Boc-4-OH + Phenol/Alcohol + PPh₃ + DEAD/DIAD → Aryl-Piperidinyl Ether.

-

Utility: Used to synthesize M1/M4 muscarinic agonists and specific tyrosine kinase inhibitors where an ether linkage defines the binding pocket interaction [3].

Oxidation to Functionalized Ketones

While the alcohol is stable, it can be oxidized (Swern or Dess-Martin Periodinane) back to the ketone to perform Grignard additions, introducing aryl groups at the C4 position. This is the primary route to 4-aryl-4-hydroxypiperidine scaffolds found in drugs like Loperamide and Haloperidol [4].

Strategic Deprotection

The Boc group is acid-labile (TFA/DCM or HCl/Dioxane). In library synthesis, the C4-position is functionalized first, and the N-Boc is removed last to allow coupling to the core drug scaffold.

Figure 2: Divergent synthesis pathways utilizing the C4-hydroxyl handle.

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Storage: Store at 2–8 °C. The compound is hygroscopic; ensure containers are tightly sealed.

-

Stability: Stable under normal conditions but incompatible with strong oxidizing agents.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood when handling large quantities of the powder to avoid inhalation.

References

-

National Institutes of Health (NIH). (2025). Synthesis of Loperamide Analogs via Piperidine Intermediates. PubMed Central. Retrieved October 2025, from [Link]

A-Technical-Guide-to-1-Boc-4-piperidinol-Nomenclature-Properties-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-piperidinol is a pivotal heterocyclic building block extensively utilized in the landscape of modern organic synthesis and pharmaceutical development. Its strategic importance lies in the presence of a piperidine ring, a scaffold found in numerous biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group imparts crucial stability and allows for controlled, regioselective reactions, making it an indispensable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, synonyms, physicochemical properties, and key applications, with a focus on the underlying chemical principles that govern its utility.

I. Nomenclature and Synonyms: Establishing a Clear Identity

Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. 1-Boc-4-piperidinol is known by several synonyms, which can sometimes lead to confusion. A clear understanding of its IUPAC name and common identifiers is essential for effective communication and procurement.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is tert-butyl 4-hydroxypiperidine-1-carboxylate .[1] This name precisely describes the molecular structure:

-

piperidine : A six-membered saturated heterocycle containing one nitrogen atom.

-

4-hydroxy : A hydroxyl (-OH) group is attached to the fourth carbon atom of the piperidine ring.

-

1-carboxylate : A carboxylate group is attached to the nitrogen atom (position 1) of the piperidine ring.

-

tert-butyl : The carboxylate group is esterified with a tert-butyl group.

Common Synonyms and Identifiers

In literature, patents, and commercial catalogs, 1-Boc-4-piperidinol is frequently referred to by a variety of synonyms. Being familiar with these is crucial for comprehensive literature searches and sourcing.

| Synonym | Notes |

| 1-Boc-4-piperidinol | A widely used and accepted trivial name.[2][3][4] |

| 1-Boc-4-hydroxypiperidine | Another common and descriptive synonym.[3] |

| tert-Butyl 4-hydroxy-1-piperidinecarboxylate | A descriptive name closely related to the IUPAC nomenclature.[5][6] |

| N-Boc-4-hydroxypiperidine | Emphasizes the substitution on the nitrogen atom.[5][7][8] |

| 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl ester | A variation in the naming convention.[1][2] |

Key Identifiers:

II. Physicochemical Properties and Data

The physical and chemical properties of 1-Boc-4-piperidinol dictate its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Source |

| Appearance | White to off-white or yellowish powder/crystalline powder | [2] |

| Melting Point | 61-65 °C (lit.) | [8] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | [10][11] |

| pKa | 14.80 ± 0.20 (Predicted) | [8] |

| InChI Key | PWQLFIKTGRINFF-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)N1CCC(O)CC1 | [3] |

III. The Role of the Boc Protecting Group: A Strategic Choice

The tert-butoxycarbonyl (Boc) group is not merely a passive component of the molecule; its presence is a deliberate and strategic choice that underpins the utility of 1-Boc-4-piperidinol in multi-step syntheses.

The Boc group is a carbamate protecting group that deactivates the piperidine nitrogen, preventing it from undergoing undesired side reactions such as protonation, alkylation, or acylation. This allows for selective functionalization of the hydroxyl group at the C4 position. The steric bulk of the tert-butyl group also influences the conformational preferences of the piperidine ring.

Crucially, the Boc group can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), regenerating the free secondary amine without affecting other acid-sensitive functional groups that may have been introduced elsewhere in the molecule.[11] This orthogonality is a cornerstone of modern protecting group strategy in organic synthesis.

Sources

- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 109384-19-2: 4-Hydroxypiperidine-1-carboxylic acid ter… [cymitquimica.com]

- 4. 1-Boc-4-hydroxypiperidine 97 109384-19-2 [sigmaaldrich.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 1-Boc-4-hydroxypiperidine, 97% - 109384-19-2 - Manufacturers & Suppliers in India [ottokemi.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. lookchem.com [lookchem.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. N-Boc-4-Hydroxypiperidine/1-Boc-4-Piperidinol CAS 109384-19-2 [hsppharma.com]

- 11. nbinno.com [nbinno.com]

4-Hydroxypiperidine-1-carboxylic acid ethyl ester CAS 65214-82-6 suppliers

This guide provides an in-depth technical analysis of Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) , a critical piperidine scaffold used primarily as a protected intermediate in the synthesis of second-generation antihistamines (e.g., Bepotastine) and agrochemical fumigants.

Strategic Sourcing, Synthetic Utility, and Analytical Validation[1]

Executive Summary

Ethyl 4-hydroxypiperidine-1-carboxylate (also known as N-carbethoxy-4-hydroxypiperidine) is a bifunctional heterocyclic building block. Its value lies in its orthogonal reactivity : the nitrogen is protected by an ethyl carbamate (urethane) group, allowing selective functionalization of the C4-hydroxyl group without competing N-alkylation.

This compound is the primary starting material for the synthesis of Bepotastine Besilate , a selective H1 receptor antagonist. In this workflow, it serves as the nucleophilic scaffold for ether formation before N-deprotection. It also exhibits direct utility in agrochemical research as a fumigant for stored-grain pests.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 65214-82-6 |

| IUPAC Name | Ethyl 4-hydroxypiperidine-1-carboxylate |

| Synonyms | 1-Carbethoxy-4-hydroxypiperidine; N-Ethoxycarbonyl-4-piperidinol |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| SMILES | CCOC(=O)N1CCC(O)CC1 |

| Appearance | Colorless to pale yellow viscous liquid |

| Boiling Point | 120–130°C (at 0.1 mmHg) / ~275°C (at 760 mmHg) |

| Density | 1.12 g/mL |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |

Strategic Sourcing & Supply Chain Analysis

For pharmaceutical applications, sourcing must distinguish between reagent grade (for R&D) and GMP intermediate grade (for API manufacturing).

Qualification Protocol for Suppliers

When evaluating a new supplier, request a Certificate of Analysis (CoA) that specifically reports:

-

GC Purity: >98.0% is the standard acceptance criterion.

-

Water Content (Karl Fischer): Must be <0.5%, as moisture competes in downstream O-alkylation reactions.

-

Residual Solvents: Specifically limits on Dichloromethane (DCM) or Toluene used in its synthesis.

Key Supplier Categories

-

Global Catalog Aggregators (R&D Scale):

-

Sigma-Aldrich (MilliporeSigma): High-purity standards for analytical benchmarking.

-

TCI Chemicals: Reliable stock for gram-to-kilogram scale.

-

Synthonix / Chem-Impex: Specialized in heterocyclic building blocks.

-

-

Bulk Manufacturers (Process Scale):

-

Vasudha Pharma Chem (India): Major manufacturer of piperidine derivatives and APIs (e.g., Bepotastine).

-

Shandong/Jiangsu Chemical Clusters (China): Often the primary source for metric ton quantities; require rigorous third-party QC validation.

-

Synthetic Utility & Mechanism[3][4][5]

A. Synthesis of the Scaffold

The industrial production involves the Schotten-Baumann reaction of 4-hydroxypiperidine with ethyl chloroformate. This reaction must be temperature-controlled (0°C) to prevent O-acylation (formation of the carbonate ester side product).

Figure 1: Selective N-protection synthesis pathway. Temperature control is critical to avoid O-acylation.

B. Application: Bepotastine Besilate Synthesis

The primary pharmaceutical application is the synthesis of Bepotastine . Here, CAS 65214-82-6 acts as the nucleophile to install the piperidine ring onto the chlorophenyl-pyridine pharmacophore.

Mechanism:

-

Etherification: The 4-hydroxyl group attacks the benzylic chloride of the pyridine intermediate.

-

Deprotection: The N-ethoxycarbonyl group is hydrolyzed (alkaline conditions) to reveal the secondary amine.

-

N-Alkylation: The free amine is alkylated with ethyl 4-bromobutyrate to form the final Bepotastine skeleton.

Figure 2: Role of CAS 65214-82-6 in the synthesis of Bepotastine Besilate.

Analytical Validation Protocol

To validate the quality of incoming batches, the following HPLC method is recommended. This method separates the product from the unreacted 4-hydroxypiperidine and the bis-acylated impurity.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (due to weak chromophore, low wavelength is required).

-

Retention Time: Product typically elutes at ~8–10 min; Impurities (dimers) elute later.

Self-Validating Check: If the peak area at the retention time of the starting material (4-hydroxypiperidine) exceeds 0.5%, the batch should be rejected for pharmaceutical use, as this amine will compete in subsequent N-alkylation steps.

Handling & Safety Profile

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Store at room temperature in a tightly sealed container. Hygroscopic; protect from moisture to prevent hydrolysis of the ester.

-

Toxicity:

-

LD50 (Oral, Mouse): ~1850 mg/kg.[1]

-

Note: While lower toxicity than organophosphates, it is a potent irritant. Use standard PPE (gloves, goggles, fume hood).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96394, Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

World Intellectual Property Organization (2019). WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt. (Vasudha Pharma Chem Ltd).[2] Retrieved from

-

SIELC Technologies (2018). HPLC Separation of Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Applications of 4-Hydroxypiperidine Derivatives in Drug Discovery

Foreword: The Privileged Piperidine

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency at the core of a diverse array of therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with multiple biological targets in a specific and high-affinity manner. The 4-hydroxypiperidine moiety is a quintessential example of such a scaffold.[1][2] This guide provides an in-depth exploration of this versatile building block, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental properties, delve into its critical role in various therapeutic areas, and provide practical, field-proven insights into the experimental workflows that drive its evolution from a simple heterocycle to a life-saving drug.

Part 1: The 4-Hydroxypiperidine Scaffold: A Molecular Masterkey

The utility of the 4-hydroxypiperidine core stems from a unique combination of structural and chemical features that make it an ideal starting point for drug design.

Core Structure and Pharmacophoric Features

The 4-hydroxypiperidine molecule, with the chemical formula C₅H₁₁NO, is a six-membered heterocycle containing a nitrogen atom, with a hydroxyl group at the 4-position.[2][3] Its power lies in three key pharmacophoric features:

-

The Basic Nitrogen (N1): This atom is typically protonated at physiological pH, allowing it to form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. It serves as a key anchor point for many ligands.[1]

-

The 4-Hydroxyl Group (-OH): This group is both a hydrogen bond donor and acceptor, providing a pivotal interaction point that can significantly enhance binding affinity and selectivity. Its position on the C4 carbon projects it away from the ring, allowing it to probe deep into binding pockets.

-

The Piperidine Ring: The chair-like conformation of the sp³-hybridized ring provides a rigid, three-dimensional scaffold. Substituents can be placed in well-defined axial or equatorial positions, allowing for precise spatial orientation and optimization of target engagement.

Caption: Key pharmacophoric features of the 4-hydroxypiperidine scaffold.

General Synthetic Workflow

The 4-hydroxypiperidine core is readily accessible, with a common and robust method being the reduction of a corresponding 4-piperidone derivative. The true versatility, however, comes from the subsequent functionalization, most commonly at the piperidine nitrogen.

This workflow details a standard procedure for adding a substituent to the nitrogen atom, a critical step in tuning the pharmacological profile of the final compound.

Caption: General workflow for the N-alkylation of 4-hydroxypiperidine.

This protocol exemplifies the above workflow. The choice of a benzyl group is illustrative; it can be replaced with a wide variety of alkyl or aryl halides to generate a library of derivatives for screening.

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile (ACN, 10 mL/mmol) is added potassium carbonate (K₂CO₃, 2.5 eq). The suspension is stirred under a nitrogen atmosphere.

-

Reagent Addition: Benzyl bromide (1.1 eq) is added dropwise to the suspension at room temperature.

-

Reaction Execution: The reaction mixture is heated to 60°C and stirred for 12-18 hours.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane solvent system until the 4-hydroxypiperidine spot is no longer visible.

-

Aqueous Work-up: After cooling to room temperature, the solid K₂CO₃ is filtered off. The filtrate is concentrated under reduced pressure. The resulting residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel flash chromatography to yield the pure 1-benzyl-4-hydroxypiperidine.

Part 2: Central Nervous System (CNS) Disorders: A Major Therapeutic Arena

The 4-hydroxypiperidine scaffold is particularly prominent in the development of drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with a variety of neuronal receptors and transporters.[4][5][6]

Opioid Receptor Modulation for Analgesia

The 4-aryl-4-hydroxypiperidine structure is the cornerstone of a major class of synthetic opioids, including pethidine and its analogs.[7][8] These compounds primarily target the mu-opioid receptor (MOR) to produce potent analgesic effects.[1]

Decades of research have elucidated clear SAR for this class, guiding the rational design of new analgesics.[1][9]

-

N-Substituent: The group attached to the piperidine nitrogen is critical for activity. Small alkyl groups like methyl are often optimal. Larger groups, such as phenethyl as seen in fentanyl analogues, can dramatically increase potency by accessing a secondary binding pocket.[10]

-

C4-Aryl Group: An unsubstituted phenyl ring at the C4 position is a common feature. The orientation of this ring relative to the piperidine core is crucial for receptor engagement.

-

C4-Hydroxyl Group: The hydroxyl group provides a key hydrogen bond interaction within the receptor binding site, significantly enhancing affinity compared to non-hydroxylated analogs.

The following table summarizes binding affinities (Ki, nM) for a series of representative N-substituted 4-phenyl-4-hydroxypiperidine derivatives, illustrating the impact of the N-substituent on receptor affinity and selectivity.[1]

| Compound | N-Substituent (R) | Aryl Group (Ar) | µ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) |

| 1a | -CH₃ | Phenyl | 15 | 2500 | 3500 |

| 1b | -CH₂CH₃ | Phenyl | 25 | 3000 | 4000 |

| 1c | -CH₂CH₂Ph | Phenyl | 1.2 | 150 | 800 |

Data shows that extending the N-substituent to a phenethyl group (1c) dramatically increases affinity for the µ-opioid receptor.

Neurological and Psychiatric Disorders

Beyond pain, 4-hydroxypiperidine derivatives are key players in targeting other CNS disorders.

-

Histamine H3 Receptor Antagonists: The scaffold serves as a crucial component in non-imidazole H3 receptor antagonists.[2][11] These compounds are investigated for treating cognitive disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).[2]

-

Mechanism of Action: Histamine H3 receptors are presynaptic autoreceptors that inhibit the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine). By antagonizing (blocking) these receptors, 4-hydroxypiperidine derivatives increase the release of these pro-cognitive neurotransmitters in the brain.[2]

-

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: The 1,4-diphenalkylpiperidine scaffold, a related structure, has been developed for potent inhibition of VMAT2, a target relevant to conditions like Huntington's disease and tardive dyskinesia.[12]

Caption: Mechanism of H3 antagonists in enhancing neurotransmitter release.

Part 3: Emerging Applications in Oncology

The adaptability of the 4-hydroxypiperidine scaffold has led to its successful application in oncology, addressing cancer through multiple mechanisms.[2]

Direct Antitumor Activity

Recently, a series of pyrimidine derivatives incorporating a 4-hydroxypiperidine group were designed and synthesized, demonstrating potent antiproliferative activity against various cancer cell lines.[13]

-

Mechanism of Action: The most potent of these compounds, derivative 7a , was found to inhibit the PI3K/Akt signaling pathway.[13] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. By inhibiting this pathway, the compounds effectively halt uncontrolled cell growth.

| Compound | MDA-MB-231 (Breast) | H460 (Lung) | HeLa (Cervical) |

| Lead Compound | 3.01 | >10 | >10 |

| 7a | 0.05 | 1.23 | 2.55 |

| Taxol (Control) | 0.04 | 0.15 | 0.21 |

Data from a 2023 study shows derivative 7a has antiproliferative activity comparable to the chemotherapy drug Taxol against the MDA-MB-231 breast cancer cell line.[13]

Caption: Inhibition of the PI3K/Akt signaling pathway by an antitumor agent.

Adjuvants in Chemotherapy & Targeting Metabolism

Beyond direct cytotoxicity, these derivatives can enhance the efficacy and safety of existing treatments.

-

CBR1 Inhibition: Certain cinnamamide derivatives built around the 4-hydroxypiperidine core act as inhibitors of carbonyl reductase 1 (CBR1).[2]

-

Causality: The anthracycline chemotherapeutic doxorubicin is highly effective but also cardiotoxic. This toxicity is largely caused by its metabolite, doxorubicinol, which is produced by CBR1. By inhibiting CBR1, these adjuvant compounds reduce the formation of the toxic metabolite, potentially widening the therapeutic window of doxorubicin.[2]

-

-

Glutaminase (GAC) Inhibition: The scaffold has been used to design potent allosteric inhibitors of glutaminase (GAC).[2]

-

Causality: Many tumors exhibit "glutamine addiction," relying heavily on glutamine as a source of carbon and nitrogen for growth. GAC is the enzyme that catalyzes the first step in glutamine metabolism. Inhibiting GAC starves the cancer cells of a critical nutrient, thereby inhibiting their growth.[2]

-

Conclusion and Future Perspectives

The 4-hydroxypiperidine scaffold is a testament to the power of privileged structures in drug discovery. Its unique combination of a basic nitrogen for anchoring, a hydroxyl group for specific interactions, and a rigid ring for precise 3D positioning has made it a cornerstone in the development of therapeutics for CNS disorders, cancer, and beyond.[1][2][14]

The future for these derivatives remains bright. The ongoing exploration of new substitution patterns will undoubtedly uncover novel activities against a host of biological targets. Furthermore, the incorporation of the 4-hydroxypiperidine core into multi-target-directed ligands (MTDLs) represents a promising strategy for treating complex, multifactorial diseases like neurodegeneration and cancer. As synthetic methodologies become more advanced, the ability to fine-tune the properties of these remarkable compounds will continue to expand, ensuring that the 4-hydroxypiperidine scaffold remains a vital tool in the medicinal chemist's arsenal for years to come.

References

- The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. Benchchem.

- 4-Hydroxypiperidine|Pharmaceutical Intermedi

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

-

Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. SFJ. [Link]

-

Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

-

Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. National Institutes of Health (NIH). [Link]

-

Aporphines: A privileged scaffold in CNS drug discovery. PubMed. [Link]

-

4-Hydroxypiperidine, 98% | 128775-5G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies (SLS). [Link]

-

1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed. [Link]

-

Therapeutic Potential of Pharmacological Agents Targeting TRP Channels in CNS Disorders. PubMed. [Link]

-

CNS Organoids: An Innovative Tool for Neurological Disease Modeling and Drug Neurotoxicity Screening. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pharmacological agents targeting TRP channels in CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CNS organoids: an innovative tool for neurological disease modeling and drug neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

Technical Guide: Solubility Profile and Solvent Selection for 4-Hydroxypiperidine-1-carboxylic Acid Derivatives

Executive Summary & Chemical Identity

Target Molecule Clarification: In strict IUPAC nomenclature, "4-Hydroxypiperidine-1-carboxylic acid" refers to a carbamic acid structure (R2N-COOH). Carbamic acids are inherently unstable species that spontaneously decarboxylate into the corresponding amine and carbon dioxide under standard conditions.

Therefore, in the context of drug development and organic synthesis, this nomenclature almost exclusively refers to its stable ester derivatives, most notably tert-Butyl 4-hydroxypiperidine-1-carboxylate (commonly known as 1-Boc-4-hydroxypiperidine ).

This guide focuses on the 1-Boc-4-hydroxypiperidine (CAS: 109384-19-2) derivative, serving as the industry standard for this chemical class.

Chemical Profile

| Property | Specification |

| Common Name | 1-Boc-4-hydroxypiperidine |

| IUPAC Name | tert-butyl 4-hydroxypiperidine-1-carboxylate |

| CAS Number | 109384-19-2 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | 61–65 °C |

| LogP (Predicted) | ~1.2 (Amphiphilic character) |

Solubility Profile and Solvent Compatibility

The solubility of 1-Boc-4-hydroxypiperidine is governed by its amphiphilic structure :

-

Hydrophobic Domain: The tert-butyl carbamate (Boc) group and the piperidine ring provide significant lipophilicity.

-

Hydrophilic Domain: The secondary hydroxyl group (-OH) at the C4 position allows for hydrogen bonding (both donor and acceptor).

Qualitative Solubility Table

The following data aggregates experimental observations from synthesis workflows and recrystallization protocols.

| Solvent Class | Specific Solvent | Solubility Status | Operational Context |

| Chlorinated | Dichloromethane (DCM) | High | Standard solvent for reactions; excellent for extraction. |

| Chlorinated | Chloroform | High | Alternative to DCM; good for NMR analysis. |

| Polar Protic | Methanol / Ethanol | High | Soluble at RT. Used for polarity adjustments or transfer. |

| Polar Aprotic | DMSO / DMF | High | Used for nucleophilic substitution reactions (SₙAr). |

| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Soluble.[1] Key solvent for extraction and chromatography. |

| Ethers | THF / 1,4-Dioxane | High | Primary solvent for reduction or Mitsunobu reactions. |

| Hydrocarbons | Hexanes / Heptane | Low (Cold) / High (Hot) | Critical: Used as an anti-solvent for recrystallization. |

| Aqueous | Water | Low / Insoluble | Product precipitates in water; allows for aqueous workup. |

Thermodynamic Insight (Hansen Solubility Parameters)

-

Dispersion Forces (

): The piperidine ring drives interaction with non-polar solvents (Toluene, DCM). -

Hydrogen Bonding (

): The C4-hydroxyl group necessitates solvents that can accept/donate H-bonds for maximum solubility (Alcohols, THF). -

Recrystallization Logic: The steep solubility curve in aliphatic hydrocarbons (Hexanes/Heptane) vs. temperature makes them ideal candidates for purification. The compound dissolves in hot heptane but crystallizes upon cooling.

Experimental Protocol: Gravimetric Solubility Determination

For precise formulation or process chemistry, qualitative terms ("soluble") are insufficient. The following protocol provides a self-validating method to determine the saturation solubility (

Workflow Diagram

Caption: Standardized gravimetric workflow for determining saturation solubility of solid intermediates.

Step-by-Step Methodology

-

Preparation: Weigh a clean, dry scintillation vial (

). -

Saturation: Add 1-Boc-4-hydroxypiperidine to 2.0 mL of the target solvent until a visible solid suspension persists.

-

Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Filtration:

-

Stop agitation and allow solids to settle for 30 minutes.

-

Using a syringe and a 0.45 µm PTFE filter (compatible with most organics), filter 1.0 mL of the supernatant into the pre-weighed vial.

-

Critical Control: If measuring solubility at elevated temperatures, the filter and syringe must be pre-heated to prevent premature crystallization during filtration.

-

-

Evaporation: Evaporate the solvent using a gentle nitrogen stream or vacuum oven (40°C) until mass is constant.

-

Calculation:

Purification & Recrystallization Strategies

The purity of 1-Boc-4-hydroxypiperidine is critical for downstream applications like Mitsunobu reactions, where impurities (e.g., unreacted 4-piperidone) can lower yields.[2]

Solvent Selection Decision Tree

Caption: Decision logic for selecting recrystallization solvent systems based on crude purity.

Recommended Protocol: Binary Solvent Recrystallization

System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent)

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

-

Precipitation: Slowly add hot Hexanes (or Heptane) dropwise until a faint turbidity (cloudiness) persists.

-

Clearing: Add a few drops of Ethyl Acetate to restore clarity.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C). Rapid cooling may trap impurities.

-

Collection: Filter the white crystals and wash with cold Hexanes.

Applications in Synthesis (Solvent Implications)

The solubility profile directly impacts the choice of solvent for key functionalization reactions.

Mitsunobu Reaction (Ether Formation)[5][8]

-

Reaction: Conversion of the hydroxyl group to an ether or ester.[2]

-

Solvent Requirement: Anhydrous, aprotic, good solubility for Triphenylphosphine (PPh₃) and DIAD.

-

Selection: THF (Tetrahydrofuran) or DCM . 1-Boc-4-hydroxypiperidine is highly soluble in both, ensuring homogeneous kinetics. Toluene is a viable alternative if higher temperatures are required.

Deprotection (Boc Removal)

-

Reaction: Acidic cleavage of the Boc group to yield the amine salt.

-

Solvent Requirement: Must dissolve the starting material but ideally precipitate the product (amine salt).

-

Selection: 1,4-Dioxane/HCl or EtOAc/HCl . The starting material dissolves in the organic phase, while the resulting hydrochloride salt (4-hydroxypiperidine HCl) often precipitates, simplifying isolation by filtration.

References

-

BenchChem. (2025).[1][2][3] Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents. Retrieved from

-

PubChem. (2025).[4] Compound Summary: tert-butyl 4-hydroxypiperidine-1-carboxylate (CID 643502). National Library of Medicine. Retrieved from

-

Google Patents. (2015). Synthesis method of N-boc-4-hydroxypiperidine (CN104628625A). Retrieved from

-

ChemicalBook. (2025). 1-Boc-4-hydroxypiperidine Properties and Solubility Data. Retrieved from

-

Otto Chemie. (2025). Product Specification: 1-Boc-4-hydroxypiperidine. Retrieved from

Sources

Technical Guide: Strategic Utilization of 4-Hydroxypiperidine vs. N-Boc-4-Hydroxypiperidine

[1]

Executive Summary

This technical guide delineates the critical distinctions between 4-hydroxypiperidine (4-HP) and its protected derivative, N-Boc-4-hydroxypiperidine (NBHP) .[1] While 4-HP serves as the raw nucleophilic scaffold, NBHP is the requisite intermediate for chemoselective transformations targeting the hydroxyl group. This guide provides structural analysis, synthesis protocols, and decision-making frameworks for medicinal chemists to optimize piperidine-based scaffold functionalization.[1]

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the electronic state of the nitrogen atom. 4-HP contains a secondary amine, making it highly basic and nucleophilic. NBHP masks this nitrogen with a tert-butyloxycarbonyl (Boc) group, rendering it non-basic and lipophilic.

Comparative Physicochemical Profile[1][2]

| Feature | 4-Hydroxypiperidine (4-HP) | N-Boc-4-hydroxypiperidine (NBHP) |

| CAS Number | 5382-16-1 | 109384-19-2 |

| Molecular Weight | 101.15 g/mol | 201.26 g/mol |

| Nitrogen Character | Secondary Amine (Nucleophilic, Basic) | Carbamate (Non-nucleophilic, Neutral) |

| pKa (Conjugate Acid) | ~11.1 (Amine) | N/A (Amine is protected) |

| Solubility | Polar: Water, Methanol, Ethanol | Lipophilic: DCM, EtOAc, Chloroform |

| Hygroscopicity | High (Absorbs moisture rapidly) | Low (Stable solid) |

| Primary Reactivity | N-Alkylation > O-Alkylation | O-Alkylation / Oxidation only |

The Solubility Switch

A critical operational difference is the "solubility switch." 4-HP is highly water-soluble, making extraction from aqueous media difficult without continuous extraction or pH adjustment.[1] NBHP, being lipophilic, allows for facile aqueous workups where inorganic byproducts remain in the water phase while the product partitions into organic solvents like ethyl acetate or dichloromethane.

Part 2: Synthetic Utility & Strategic Protection

The Chemoselectivity Challenge

In 4-HP, the nitrogen lone pair is significantly more nucleophilic than the hydroxyl oxygen. Attempting to functionalize the alcohol (e.g., oxidation to a ketone or ether formation) without protection will invariably lead to N-functionalization or complex mixtures.

When to use 4-HP:

-

Targeting N-substitution (e.g., reductive amination, SN2 reactions at Nitrogen).

-

Final step deprotection salts (e.g., HCl or TFA salts).

When to use NBHP:

-

Oxidation: Converting the alcohol to a ketone (N-Boc-4-piperidone).[1]

-

Mitsunobu Reactions: Creating ethers/esters at the 4-position.[1]

-

Fluorination: Converting -OH to -F (DAST treatment) without affecting the amine.[1]

Decision Matrix Workflow

Caption: Decision matrix for selecting the appropriate piperidine scaffold based on chemoselectivity requirements.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc-4-hydroxypiperidine

This protocol masks the nitrogen, converting 4-HP to NBHP.[1] It utilizes a biphasic system to manage the solubility transition.

Reagents:

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

-

Triethylamine (TEA) (1.5 equiv) or NaOH (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxypiperidine (10 g, 99 mmol) in a 1:1 mixture of THF and water (100 mL). Note: Water is essential here to solubilize the starting material.

-

Base Addition: Add NaOH (8.0 g, 200 mmol) slowly at 0°C.

-

Protection: Dropwise add a solution of Boc₂O (23.7 g, 109 mmol) in THF (20 mL) over 30 minutes.

-

Causality: Slow addition prevents thermal runaway and controls gas evolution (CO₂ is not released here, but exotherms can occur).

-

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with Ninhydrin; 4-HP will stain red/purple, NBHP is faint/invisible to Ninhydrin but visible in Iodine/PMA).

-

Workup (Self-Validating):

-

Evaporate THF under reduced pressure.

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[4]

-

Validation: Wash the organic layer with 5% citric acid or 1N HCl. Crucial: This removes any unreacted 4-HP (which forms a water-soluble salt), ensuring the organic layer contains only the protected product.[1]

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallize from n-heptane if necessary.

-

Target Yield: >90% as a white solid.[3]

-

Protocol B: Oxidation to N-Boc-4-piperidone

Demonstrating the utility of NBHP. This reaction is impossible with unprotected 4-HP due to N-oxidation risks.[1]

Method: Swern Oxidation or Dess-Martin Periodinane (DMP).[1][5] DMP Protocol (Bench-friendly):

-

Dissolve NBHP (1.0 equiv) in anhydrous DCM.

-

Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

-

Stir at RT for 2 hours.

-

Quench with sat. NaHCO₃/Na₂S₂O₃ (1:[5]1) to destroy unreacted periodinane.

-

Extract with DCM.[5] The product is the ketone, a key intermediate for reductive amination at the 4-position.

Part 4: Analytical Characterization

Distinguishing these compounds requires understanding specific NMR signatures, particularly the impact of the Boc group on the piperidine ring dynamics.

1H NMR Interpretation (CDCl₃)

| Proton Environment | 4-HP Shift (ppm) | NBHP Shift (ppm) | Mechanistic Explanation |

| C-2/C-6 Protons (α to Nitrogen) | 2.6 – 3.0 (Multiplet) | 3.8 – 4.0 (Broad/Split) | Anisotropy: The carbamate carbonyl deshields the α-protons, shifting them downfield. |

| C-4 Proton (Methine -CH-OH) | ~3.7 | ~3.8 – 3.9 | Minimal shift, but environment changes slightly due to conformational lock.[1] |

| Boc Group | Absent | ~1.45 (Singlet, 9H) | Diagnostic peak for NBHP. |

| N-H Proton | Broad singlet (variable) | Absent | Disappearance of the amine proton confirms protection. |

The Rotamer Effect: Researchers often mistake the broadened or split peaks of NBHP in NMR for impurities. This is a rotameric phenomenon . The N-C(O) bond has restricted rotation, creating two conformers on the NMR timescale at room temperature.

-

Validation: Running the NMR at elevated temperature (e.g., 50°C) will often coalesce these peaks into sharper multiplets.

References

Sources

- 1. chembk.com [chembk.com]

- 2. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Mitsunobu Coupling of N-Boc-4-hydroxypiperidine

This Application Note is designed for researchers and process chemists requiring a robust, reproducible methodology for the Mitsunobu coupling of N-Boc-4-hydroxypiperidine . This scaffold is a privileged intermediate in the synthesis of GPCR ligands (e.g., muscarinic antagonists), kinase inhibitors, and ion channel modulators.

Introduction & Strategic Significance

N-Boc-4-hydroxypiperidine (CAS: 109384-19-2) presents a unique set of challenges and opportunities in Mitsunobu chemistry. As a secondary alcohol housed within a piperidine ring, it is subject to moderate steric hindrance (1,3-diaxial interactions) and conformational flexibility.

The Mitsunobu reaction offers a distinct advantage over standard alkylation (e.g., mesylation/displacement) by allowing for single-step stereochemical inversion (SN2) and the installation of nucleophiles that are sensitive to strong bases.

Core Mechanistic Pathway

The reaction proceeds through an oxyphosphonium intermediate. Success depends on the delicate balance of pKa between the pronucleophile and the betaine intermediate.

Figure 1: Mechanistic flow of the Mitsunobu reaction.[1] The critical step is the formation of the oxyphosphonium salt, which converts the hydroxyl group into a potent leaving group.

Critical Reaction Parameters

Reagent Selection Matrix

The choice of azo-dicarboxylate and phosphine is dictated by the acidity (pKa) of the nucleophile.

| Component | Standard Conditions (pKa < 11) | Difficult/Basic Conditions (pKa 11–13) | Rationale |

| Azo Reagent | DEAD or DIAD | ADDP or TMAD | ADDP forms a more basic betaine, enabling deprotonation of weaker acids (e.g., alkyl amides). |

| Phosphine | PPh3 | PBu3 or PMe3 | Tributylphosphine is more nucleophilic, speeding up betaine formation with hindered acceptors. |

| Solvent | THF (Anhydrous) | Toluene or DCM | THF is optimal for solubility. Toluene is preferred if precipitating Ph3PO is the purification strategy. |

| Temperature | 0°C | 0°C | Higher temps may be needed for ADDP but increase risk of hydrazine byproducts. |

Stoichiometry

-

Alcohol (Substrate): 1.0 equiv

-

Nucleophile (R-OH, R-NH): 1.1 – 1.5 equiv (Use excess if inexpensive to drive completion)

-

Phosphine: 1.2 – 1.5 equiv

-

Azo Reagent: 1.2 – 1.5 equiv

Detailed Experimental Protocol

Protocol A: Standard Coupling (Phenols/Imides)

Target: Synthesis of tert-butyl 4-phenoxypiperidine-1-carboxylate Scale: 10 mmol

Materials

-

N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol)

-

Phenol (1.13 g, 12 mmol)

-

Triphenylphosphine (PPh3) (3.15 g, 12 mmol)

-

DIAD (Diisopropyl azodicarboxylate) (2.43 g, 12 mmol)

-

Anhydrous THF (40 mL)

Step-by-Step Procedure

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

-

Solubilization: Charge the flask with PPh3 (3.15 g) and N-Boc-4-hydroxypiperidine (2.01 g). Add anhydrous THF (30 mL). Stir until fully dissolved.

-

Nucleophile Addition: Add the Phenol (1.13 g) to the reaction mixture.

-

Note: If the nucleophile is insoluble, dissolve it in the remaining 10 mL of THF and add via syringe.

-

-

Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to equilibrate.

-

Activation (Critical Step): Add DIAD (2.43 g) dropwise via a pressure-equalizing addition funnel or syringe pump over 20–30 minutes .

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–24 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The alcohol spot (Rf ~0.3) should disappear.

-

-

Workup (Ph3PO Removal Strategy):

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).

Protocol B: Difficult Couplings (ADDP/PBu3)

Use Case: Coupling with weak nucleophiles (e.g., amides, sulfonamides with pKa > 12).

-

Dissolve ADDP (1.5 equiv) and PBu3 (1.5 equiv) in anhydrous Toluene at 0 °C.

-

Add the Nucleophile (1.2 equiv). Stir for 10 mins.

-

Add N-Boc-4-hydroxypiperidine (1.0 equiv) slowly.

-

Allow to warm to RT. If no reaction occurs after 6h, heat to 40–60 °C.

-

Warning: PBu3 is malodorous and pyrophoric. Handle in a glovebox or well-ventilated hood.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Product / Recovered SM | Betaine did not form or was quenched. | Ensure anhydrous conditions.[6][7] Try pre-forming betaine: Mix PPh3 + DEAD at 0°C for 15 min before adding substrate. |

| Low Yield (<40%) | Azodicarboxylate hydrolysis.[2] | Add DEAD slower. Ensure nucleophile is added before DEAD (unless pre-forming betaine). |

| N-Alkylated Hydrazine Byproduct | Nucleophile pKa is too high (>13).[8] | Switch to ADDP/PBu3 or CMBP (Cyanomethylenetributylphosphorane). |

| Separation Issues (Ph3PO) | Ph3PO co-elutes with product. | Use PS-PPh3 (Polymer-supported) or perform a MgCl2 workup (Ph3PO forms an insoluble complex with MgCl2). |

Workup for Ph3PO Removal (MgCl2 Method)

If chromatography is difficult:

-

Dissolve crude residue in Toluene/EtOAc (1:1).

-

Add MgCl2 (1.5 equiv relative to PPh3).

-

Heat to reflux for 30 min, then cool to RT.

-

Ph3PO-MgCl2 complex precipitates. Filter and concentrate.

Workflow Visualization

Figure 2: Operational workflow for the standard Mitsunobu protocol.

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[9][8][10] Synthesis, 1981(1), 1–28. Link

-

Swamy, K. C. K., et al. (2009).[11] Mitsunobu and Related Reactions: Advances and Applications.[2][3][6][11][12][13] Chemical Reviews, 109(6), 2551–2651. Link

-

Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-BBu3). Tetrahedron Letters, 36(14), 2529-2530. Link

-

Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents.[14][13] Chemistry – A European Journal, 10(13), 3130–3138. Link

-

Bates, R. W., et al. (2002). Removal of Triphenylphosphine Oxide by Precipitation with Magnesium Chloride. Organic Process Research & Development, 6(5), 663–664. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. shenvilab.org [shenvilab.org]

- 4. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]

- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Mitsunobu Reaction [organic-chemistry.org]

Application Note: Strategic O-Alkylation of 1-Boc-4-hydroxypiperidine

Chemical Context & Strategic Analysis

1-Boc-4-hydroxypiperidine (CAS: 109384-19-2) is a ubiquitously used scaffold in medicinal chemistry, serving as a protected linker for piperidine-based therapeutics. The O-alkylation of this secondary alcohol is a critical transformation, yet it presents specific challenges:

-

Steric Hindrance: The C4-hydroxyl is secondary and contained within a semi-rigid ring, reducing nucleophilicity compared to primary alcohols.

-

Protecting Group Stability: The tert-butoxycarbonyl (Boc) group is acid-labile.[1] While generally stable to base, harsh thermal conditions in the presence of strong nucleophiles can lead to degradation.

-

Elimination Risks: When reacting with alkyl halides, the basic conditions required to deprotonate the alcohol can inadvertently trigger E2 elimination of the alkyl halide, reducing yield.

Decision Matrix: Selecting the Right Methodology

Do not apply a "one-size-fits-all" approach. Select the protocol based on your electrophile and scale.

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Protocol A: Williamson Ether Synthesis (The "Gold Standard")

Best For: Primary alkyl halides (Methyl iodide, Benzyl bromide, etc.) on R&D scale (<10g). Mechanism: Irreversible deprotonation by Sodium Hydride (NaH) followed by SN2 attack.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Boc-4-hydroxypiperidine | 1.0 | Substrate | Limiting reagent. |

| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base | Danger: Evolves H₂ gas. |

| Alkyl Halide (R-X) | 1.2 - 1.5 | Electrophile | Excess drives reaction to completion. |

| DMF (Anhydrous) | 0.2 M | Solvent | Polar aprotic promotes SN2. |

| TBAI (Optional) | 0.05 | Catalyst | Finkelstein catalyst for chlorides. |

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation:

-

Charge NaH (1.2 eq) into the flask.

-

Optional: Wash NaH with dry hexanes to remove mineral oil if high purity is required (often unnecessary for simple alkylations).

-

Add anhydrous DMF (half of total volume) and cool to 0°C .

-

Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq) in the remaining DMF. Add this solution dropwise to the NaH suspension.

-

Observation: Vigorous bubbling (H₂) will occur. Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete alkoxide formation.

-

-

Alkylation:

-

Cool the mixture back to 0°C (exothermic reaction control).

-

Add the Alkyl Halide dropwise.[2]

-

Allow to warm to RT and stir for 4–16 hours.

-

-

Quench & Workup:

-

Critical Safety Step: Cool to 0°C. Quench excess NaH by slowly adding saturated NH₄Cl solution. Do not add water directly initially.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with LiCl (5% aq) or copious water (5x) to remove DMF. Note: Residual DMF crashes product out on silica columns.

-

Protocol B: Mitsunobu Reaction (Aryl Ether Synthesis)

Best For: Synthesizing aryl ethers (reacting with Phenols) where SNAr is not possible. Mechanism: Redox condensation using Phosphine and Azodicarboxylate.[4]

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Boc-4-hydroxypiperidine | 1.0 | Substrate | Alcohol component.[3][4] |

| Phenol (Ar-OH) | 1.1 | Pronucleophile | Must be acidic (pKa < 13). |

| Triphenylphosphine (PPh₃) | 1.5 | Reductant | Polymer-supported PPh₃ eases workup. |

| DIAD or DEAD | 1.5 | Oxidant | DIAD is more stable than DEAD. |

| THF (Anhydrous) | 0.15 M | Solvent | Standard solvent. |

Step-by-Step Procedure

-

Setup: Dry RBF, N₂ atmosphere.

-

Dissolution: Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq), Phenol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF. Cool to 0°C .[1][2][3]

-

Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. The solution will turn yellow/orange.[3]

-

Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight.

-

Workup:

-

Concentrate THF directly.

-

Triturate the residue with cold Ether/Hexanes (1:1). PPh₃=O (Triphenylphosphine oxide) often precipitates out as a white solid. Filter this off.

-

Purify filtrate by column chromatography.[2]

-

Protocol C: Phase Transfer Catalysis (Green/Scale-Up)

Best For: Benzylation, Allylation, or large-scale simple alkylations. Avoids hazardous NaH and difficult DMF removal. Mechanism: Interfacial transfer of the alkoxide anion by a quaternary ammonium salt.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 1-Boc-4-hydroxypiperidine | 1.0 | Substrate | Soluble in organic phase.[3] |

| Alkyl Halide | 1.2 | Electrophile | - |

| NaOH (50% aq) | 5.0 | Base | Bulk base reservoir. |

| Toluene | 3-5 Vol | Solvent | Green alternative to DCM/DMF. |

| TBAB | 0.05 | Catalyst | Tetrabutylammonium bromide.[5] |

Step-by-Step Procedure

-

Mixture Preparation: In a flask, combine 1-Boc-4-hydroxypiperidine (1.0 eq) and Alkyl Halide (1.2 eq) in Toluene (3 mL per gram of substrate).

-

Catalyst Addition: Add TBAB (5 mol%).

-

Base Addition: Add 50% NaOH solution (5.0 eq) in one portion.

-

Agitation: Stir vigorously (high RPM is critical for interfacial surface area).

-

Temperature: Heat to 50°C if reaction is slow. Do not exceed 80°C to preserve the Boc group in the presence of strong hydroxide.

-

-

Workup:

-

Stop stirring; layers will separate immediately.

-

Discard the bottom aqueous layer.

-

Wash the organic layer with water (1x) and Brine (1x).

-

Concentrate Toluene. (Often yields pure product without chromatography).

-

Analytical Validation & QC

Workflow Visualization

Figure 2: Validation workflow post-synthesis.

Diagnostic NMR Signals (CDCl₃)

-

Starting Material: The C4-methine proton (-CH -OH) typically appears as a multiplet around 3.7 – 3.9 ppm .

-

Product (Ether): Upon alkylation, this proton usually shifts upfield slightly or changes multiplicity, but the key indicator is the appearance of the alkyl group signals.

-

O-Methyl: Singlet ~3.35 ppm.

-

O-Benzyl:[6] Benzylic singlet ~4.55 ppm.

-

-

Boc Group: Strong singlet (9H) at 1.45 ppm . Loss of this peak indicates deprotection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (NaH Method) | Moisture in DMF or old NaH. | Use fresh anhydrous DMF (water <50 ppm). Test NaH activity by adding a drop of water to a small sample (should fizz violently). |

| Boc Group Loss | Acidic workup or excessive heat. | Ensure aqueous quench is pH neutral (NH₄Cl). Do not heat >80°C in basic media for prolonged periods. |

| Elimination Product (Alkene) | E2 competition (common with secondary halides).[7] | Switch to Protocol C (PTC) or use a less basic method (Ag₂O). Use primary alkyl halides only. |

| Solid PPh₃O Contamination | Incomplete precipitation (Mitsunobu). | Use Polymer-supported PPh₃ or wash crude with cold ether multiple times. |

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[7] Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction Mechanism and Protocols. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

reaction mechanism of N-Boc-4-piperidinol with sulfonyl chlorides

Abstract & Application Scope

The conversion of N-Boc-4-piperidinol to its corresponding sulfonate esters (mesylate or tosylate) is a pivotal activation step in medicinal chemistry. The hydroxyl group, a poor leaving group, is transformed into a highly reactive sulfonate, enabling subsequent nucleophilic substitution (

This guide provides a rigorous mechanistic analysis and an industry-standard protocol for the reaction of N-Boc-4-piperidinol with methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). It addresses the specific challenges of secondary alcohol activation, including steric hindrance and the prevention of elimination side-products.

Mechanistic Insight

The Sulfonylation Pathway

The reaction proceeds via a nucleophilic substitution at the sulfur atom. Unlike carbon-centered

-

Activation: The base (typically Triethylamine or Pyridine) acts as a proton scavenger. If a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) is used, it attacks the sulfonyl chloride first, forming a highly electrophilic N-sulfonylpyridinium ion.

-

Nucleophilic Attack: The hydroxyl oxygen of N-Boc-4-piperidinol attacks the electrophilic sulfur center.

-

Elimination: Chloride is expelled, and the base deprotonates the oxonium intermediate to yield the stable sulfonate ester.

Critical Side Reactions

-

Elimination (

): The secondary sulfonate can undergo elimination to form the enecarbamate (N-Boc-1,2,3,6-tetrahydropyridine) if the reaction temperature is too high or the base is too strong/sterically hindered. -

Chloride Substitution: In the absence of rapid quenching, the chloride ion generated can attack the newly formed mesylate, leading to 4-chloro-N-Boc-piperidine (inversion of configuration).

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the catalytic role of tertiary amines.

Figure 1: Reaction mechanism for the sulfonylation of N-Boc-4-piperidinol. The base facilitates proton removal and stabilizes the transition state.

Experimental Protocol

Reagent Stoichiometry

| Component | Equiv. | Role | Notes |

| N-Boc-4-piperidinol | 1.0 | Substrate | Ensure high purity (>98%) to prevent oligomerization. |

| Methanesulfonyl Chloride (MsCl) | 1.2 - 1.5 | Reagent | Excess required due to potential hydrolysis by trace water. |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl. Must be anhydrous.[1] |

| DCM (Dichloromethane) | [0.2 M] | Solvent | Standard solvent.[1] THF is a viable alternative. |

| DMAP | 0.05 - 0.1 | Catalyst | Optional. Accelerates reaction for sterically hindered alcohols. |

Step-by-Step Methodology (Mesylation)

Safety Note: MsCl is a lachrymator and corrosive. Perform all operations in a fume hood.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add N-Boc-4-piperidinol (1.0 equiv) and anhydrous DCM (5 mL per mmol substrate). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.5 equiv) via syringe. If using DMAP (0.1 equiv), add it now as a solid.

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to equilibrate.

-

Reagent Addition (Critical): Add MsCl (1.2 equiv) dropwise over 10–15 minutes.

-

Why? The reaction is exothermic.[2] Rapid addition can cause thermal runaway and promote elimination side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The alcohol (polar) should disappear; the mesylate (less polar) will appear. Staining with KMnO4 or Ninhydrin is recommended.

-

-

Quench: Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO3 .

-

Workup:

Yield Expectation: 90–98% (White to off-white solid). The product is generally unstable to silica gel chromatography and should be used directly or recrystallized.

Critical Process Parameters (CPP) & Troubleshooting

Optimization requires controlling thermodynamic and kinetic variables.

Solvent and Base Selection

| Parameter | Standard Condition | Alternative | Impact on Mechanism |

| Solvent | DCM (Dichloromethane) | THF, Toluene | DCM solubilizes the polar intermediate well. THF is better for subsequent one-pot substitutions. |

| Base | Triethylamine (TEA) | Pyridine, DIPEA | Pyridine can be used as both solvent and base but makes workup harder. DIPEA is used if the substrate is acid-sensitive. |

| Temperature | 0°C | -10°C | Lower temperatures suppress elimination ( |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Hydrolysis of MsCl due to wet solvent.

-

Solution: Distill DCM over CaH2 or use molecular sieves. Increase MsCl to 2.0 equiv.

-

-

Problem: "Enecarbamate" Impurity (Alkene formation).

-

Cause: Temperature too high during addition; reaction time too long.

-

Solution: Keep strict 0°C control during addition.[1] Quench immediately upon TLC completion.

-

-

Problem: Product Decomposition on Column.

-

Cause: Mesylates are acid-sensitive (silica is acidic).

-

Solution: Add 1% TEA to the eluent or avoid chromatography (crystallization from Et2O/Hexane is preferred).

-

Safety & Scale-Up Protocol

Scaling this reaction (e.g., >100g) introduces thermal risks that are negligible on a milligram scale.

Thermal Hazards

The reaction of sulfonyl chlorides with amines/alcohols is highly exothermic.

-

Control Measure: On scale, use a dosing pump for MsCl addition. Monitor internal temperature (IT) strictly; do not allow IT to exceed 5°C during addition.

Scale-Up Workflow

The following decision tree outlines the industrial approach to scaling this synthesis.

Figure 2: Scale-up workflow emphasizing safety assessment and quality control checkpoints.

References

-

Mechanism of Sulfonylation

-

Protocol & Reactivity (Secondary Alcohols)

-

Specific Application (N-Boc-4-piperidinol)

-

Scale-Up Safety

-

Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines." Available at: [Link]

-

-

General Procedure Verification

-

Royal Society of Chemistry (RSC). "Experimental Supporting Information: General procedure for alcohol tosylation." Available at: [Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. helgroup.com [helgroup.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. jackwestin.com [jackwestin.com]

- 8. jackwestin.com [jackwestin.com]

- 9. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 12. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

scale-up synthesis of 4-Hydroxypiperidine-1-carboxylic acid derivatives

An Application Note for the Scale-Up Synthesis of 4-Hydroxypiperidine-1-carboxylic Acid Derivatives

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of N-protected 4-hydroxypiperidine derivatives, focusing on the widely used intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine). The piperidine scaffold is a cornerstone in modern medicinal chemistry, and the ability to produce key intermediates like N-Boc-4-hydroxypiperidine safely and efficiently at scale is critical for the pharmaceutical industry. This document presents a comparative analysis of the two primary industrial-scale methodologies: catalytic hydrogenation and chemical reduction with sodium borohydride. We delve into the underlying chemical principles, process safety, and practical considerations for each route. Detailed, field-proven protocols for multi-gram to kilogram-scale synthesis are provided, alongside a discussion of analytical quality control methods to ensure the final product meets stringent pharmaceutical standards.

Introduction: The Strategic Importance of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1][2][3][4] Its three-dimensional structure and ability to engage in favorable interactions with biological targets make it a desirable component in drug design. Furthermore, the piperidine motif can enhance pharmacokinetic properties such as solubility and metabolic stability.[4][5] The 4-hydroxypiperidine structure, in particular, offers a versatile synthetic handle. The hydroxyl group at the 4-position can be further functionalized through oxidation, substitution, or conversion into ethers and esters, allowing for the construction of complex molecular architectures.[5]

For multi-step syntheses, particularly on a large scale, controlling the reactivity of the piperidine nitrogen is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose; it is robust enough to withstand many reaction conditions while being readily removable under acidic conditions.[5] Consequently, N-Boc-4-hydroxypiperidine is a pivotal building block for numerous drug candidates in therapeutic areas ranging from oncology to neuroscience.[5][6]

However, transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing facility introduces significant challenges. The core objectives of a scale-up campaign are to ensure safety, cost-effectiveness, reproducibility, and high purity of the final product. This guide focuses on the most common and industrially relevant pathway to N-Boc-4-hydroxypiperidine: the reduction of N-Boc-4-piperidone.

Strategic Approaches to Scalable Synthesis

The synthesis of N-Boc-4-hydroxypiperidine typically begins from one of two commercially available starting materials: 4-hydroxypiperidine or N-Boc-4-piperidone. While the former can be protected to yield the desired product, this route can be less efficient for large-scale operations and may involve more complex work-up procedures.[6][7] The more convergent and widely adopted strategy involves the reduction of the ketone in N-Boc-4-piperidone, as it is a clean, high-yielding transformation.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Navigating the Nuances of N-Boc Protecting Group Stability in Acidic Media

This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.[1]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its general stability and facile removal under acidic conditions.[2][3][4] However, the successful and clean removal of the Boc group is highly dependent on a nuanced understanding of its stability profile under various acidic reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of N-Boc deprotection in acid?

The deprotection of an N-Boc group proceeds via an acid-catalyzed cleavage mechanism.[5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][6] This protonation increases the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[7][8] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[7][8] The liberated amine is then typically protonated by the excess acid in the reaction mixture to form a salt.[1]

// Node Definitions Boc_Amine [label="N-Boc Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonation\n(Acid)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonated_Intermediate [label="Protonated Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Fragmentation [label="Fragmentation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbamic_Acid [label="Carbamic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; tBu_Cation [label="tert-Butyl Cation", fillcolor="#FBBC05", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Amine [label="Free Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; CO2 [label="CO₂", shape=plaintext]; Side_Reactions [label="Side Reactions\n(Alkylation)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isobutene [label="Isobutene", shape=plaintext];

// Edges Boc_Amine -> Protonation [label="+ H⁺"]; Protonation -> Protonated_Intermediate; Protonated_Intermediate -> Fragmentation; Fragmentation -> Carbamic_Acid; Fragmentation -> tBu_Cation; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; Decarboxylation -> CO2; tBu_Cation -> Side_Reactions; tBu_Cation -> Isobutene [label="- H⁺"]; }

Acid-Catalyzed N-Boc Deprotection Mechanism.

Q2: What are the key factors that influence the rate and success of N-Boc deprotection?

Several factors can significantly impact the efficiency of N-Boc removal:

-

Acid Strength and Concentration: The rate of deprotection is directly proportional to the strength and concentration of the acid used.[5] Stronger acids like TFA lead to faster cleavage compared to weaker acids.[3]

-

Temperature: While many Boc deprotections proceed efficiently at room temperature, some sterically hindered or less reactive substrates may require gentle heating to achieve complete conversion.[5]

-

Solvent: The choice of solvent can influence the reaction rate.[5] Dichloromethane (DCM) and 1,4-dioxane are commonly used aprotic solvents.[5] Protic solvents like methanol can sometimes facilitate the reaction.[5]

-

Steric Hindrance: The steric environment around the N-Boc group can affect the rate of deprotection.[9] Bulky neighboring groups can hinder the access of the acid to the carbamate, slowing down the reaction.